

A Comparative Analysis of 10-Aminodecanoic Acid Purity from Various Suppliers

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Compound of Interest

Compound Name: 10-Aminodecanoic acid

Cat. No.: B080629

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For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative assessment of **10-Aminodecanoic acid** from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C), focusing on purity analysis through established analytical techniques. The experimental data presented herein is illustrative, designed to guide users in their own evaluation of chemical purity.

Comparative Purity Assessment

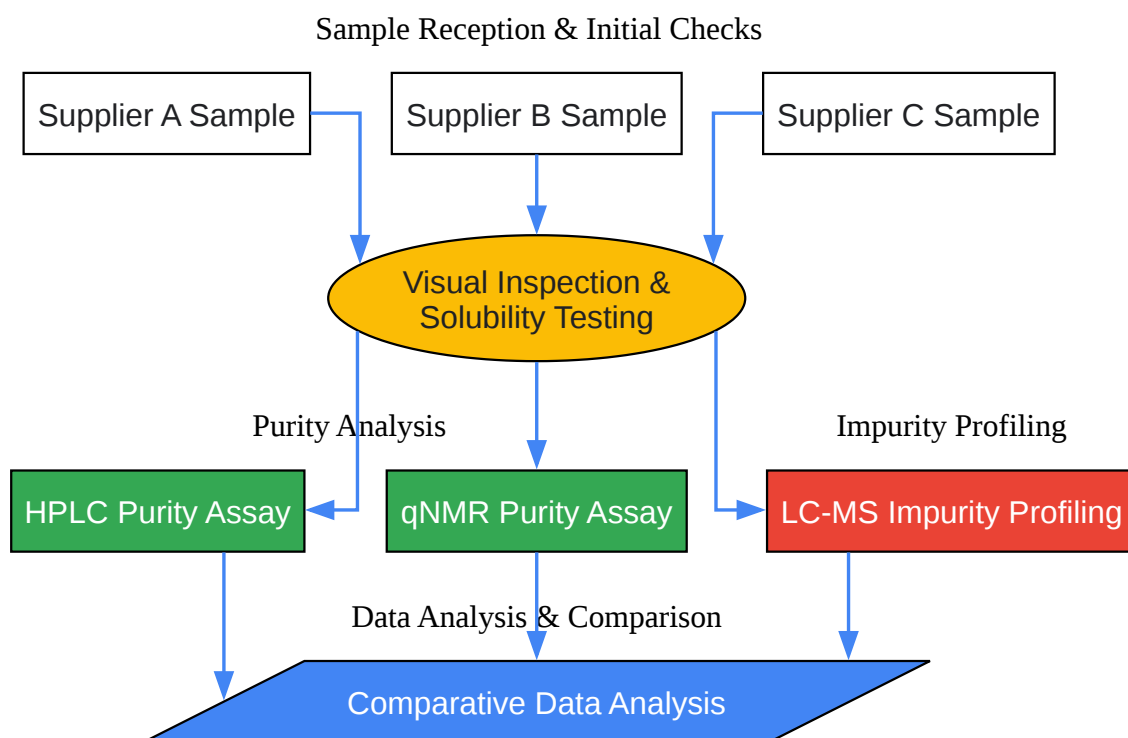
The purity of **10-Aminodecanoic acid** from three different suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling. The results are summarized in the table below.

Parameter	Supplier A	Supplier B	Supplier C
Purity by HPLC (%)	99.2	97.5	98.8
Purity by qNMR (%)	99.5	97.1	98.5
Number of Impurities Detected by LC-MS	2	5	3
Major Impurity (%)	0.5 (Impurity X)	1.8 (Impurity Y)	0.9 (Impurity Z)

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual purity may vary between lots and suppliers. It is crucial to perform in-house quality control for all critical reagents.

Experimental Workflow & Methodologies

A systematic workflow was designed to assess the purity of **10-Aminodecanoic acid** samples obtained from the different suppliers. This involved initial visual inspection and solubility tests, followed by quantitative analysis using HPLC and qNMR, and finally, impurity profiling by LC-MS.



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Caption: Experimental workflow for the purity assessment of **10-Aminodecanoic acid**.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify **10-Aminodecanoic acid** from its potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in Water
 - B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
- Gradient:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 95% B
 - 25-30 min: 95% B
 - 30-31 min: 95% to 5% B
 - 31-35 min: 5% B
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
- Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase A to a final concentration of 1 mg/mL.

- Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a highly accurate method for purity determination by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.^{[1][2][3]}

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Internal Standard: Maleic acid (certified reference material).
- Solvent: Deuterium oxide (D₂O).
- Sample Preparation:
 - Accurately weigh approximately 10 mg of **10-Aminodecanoic acid** and 10 mg of the internal standard into a vial.
 - Dissolve the mixture in a known volume of D₂O (e.g., 1 mL).
- Acquisition Parameters:
 - Pulse sequence: zg30
 - Relaxation delay (d1): 30 s (to ensure full relaxation of protons).
 - Number of scans: 16
- Data Processing:
 - Apply Fourier transformation and phase correction.
 - Integrate the well-resolved proton signal of **10-Aminodecanoic acid** (e.g., the triplet corresponding to the protons adjacent to the carboxylic acid) and a known signal from the internal standard.

- Purity Calculation: The purity is calculated using the following formula: $\text{Purity (\%)} = (I_{\text{sample}} / N_{\text{sample}}) * (N_{\text{std}} / I_{\text{std}}) * (M_{\text{sample}} / M_{\text{std}}) * (m_{\text{std}} / m_{\text{sample}}) * P_{\text{std}}$
Where:
 - I = Integral value
 - N = Number of protons for the integrated signal
 - M = Molar mass
 - m = mass
 - P_std = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a powerful technique for the detection, and potential identification, of impurities, even at trace levels.^{[4][5][6]}

- Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Chromatographic Conditions: Same as the HPLC method described above.
- Mass Spectrometry Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Range: m/z 50 - 1000.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.
- Data Analysis: The total ion chromatogram (TIC) is analyzed for peaks other than the main **10-Aminodecanoic acid** peak. The mass-to-charge ratio of these impurity peaks can be used to propose their elemental composition and potential structures.

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